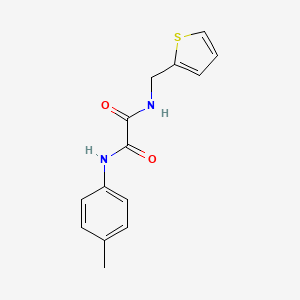

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide

Description

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. The N1 position is substituted with a thiophen-2-ylmethyl group (a sulfur-containing aromatic heterocycle), while the N2 position carries a p-tolyl group (a methyl-substituted benzene ring). This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGHZVGDNQQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and p-tolyl group can participate in π-π interactions, hydrogen bonding, or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. Below is a detailed comparison of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity Aromatic vs. Heterocyclic Groups: The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to purely aromatic (e.g., p-tolyl) or aliphatic (e.g., adamantyl) substituents. For example, Compound 13 (thiazolyl-piperidinyl) exhibits potent HIV inhibition (IC50 = 0.12 µM), likely due to its heterocyclic moieties improving target binding .

Applications in Flavor and Toxicology

- S336 demonstrates that oxalamides with methoxybenzyl and pyridyl groups can achieve regulatory approval as safe flavor additives. In contrast, S5456 (2,3-dimethoxybenzyl analog) showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent metabolic interactions .

Material Science and Coordination Chemistry

- Asymmetric oxalamides like H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide) form 2D coordination polymers with copper, highlighting their utility in designing tunable molecular materials . The target compound’s thiophene group could similarly influence metal-binding properties.

Antimicrobial Potential GMC-6 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(p-tolyl)oxalamide) shares the p-tolyl group with the target compound but replaces thiophen-2-ylmethyl with a cyclic imide. Its antimicrobial activity suggests that the target compound’s thiophene moiety might confer broader-spectrum efficacy due to sulfur’s inherent bioactivity .

Critical Analysis of Limitations

- Data Gaps : Direct pharmacological or toxicological data for N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide are absent in the evidence; inferences rely on structural analogs.

- Synthetic Challenges : Stereoisomerism (e.g., Compound 14 and 15 in were synthesized as 1:1 diastereomeric mixtures) may complicate the production of enantiopure forms of the target compound.

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is , with a molecular weight of approximately 300.40 g/mol. Its structure integrates a thiophene ring and a p-tolyl group linked through an oxalamide functional group, which contributes to its unique chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C15H20N2O2S |

| Molecular Weight | 300.40 g/mol |

| Functional Groups | Oxalamide, Thiophene, Aromatic |

While specific mechanisms for N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide are not fully elucidated, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiophene moiety is known to enhance electron density, potentially influencing interactions with biomolecules.

Biological Activities

Research indicates that N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Similar oxalamide derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of oxalamides exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance this activity through increased lipophilicity, allowing better membrane penetration .

- Anticancer Research :

-

Inflammation Modulation :

- Research highlighted that certain oxalamides could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.